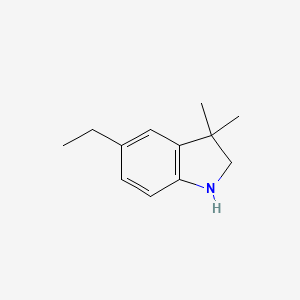

5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole

CAS No.:

Cat. No.: VC17690944

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N |

|---|---|

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | 5-ethyl-3,3-dimethyl-1,2-dihydroindole |

| Standard InChI | InChI=1S/C12H17N/c1-4-9-5-6-11-10(7-9)12(2,3)8-13-11/h5-7,13H,4,8H2,1-3H3 |

| Standard InChI Key | AUUHCCIZDMTRIM-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C1)NCC2(C)C |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular framework of 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole consists of a partially saturated indole system, where the pyrrole ring is fused to a benzene ring. Key structural features include:

-

Ethyl group at position 5 of the benzene ring, introducing steric bulk and hydrophobicity.

-

Geminal dimethyl groups at position 3 of the pyrrole ring, enforcing conformational rigidity and influencing electronic distribution.

-

Partial saturation of the pyrrole ring (2,3-dihydro-1H-indole), reducing aromaticity compared to fully conjugated indoles .

The molecular formula C₁₂H₁₇N (MW 175.27 g/mol) and SMILES notation CC1(C)CNC2=C1C=C(CC)C=C2 confirm the substitution pattern . X-ray crystallography data, though unavailable for this specific compound, suggest that analogous dihydroindoles adopt puckered conformations due to non-planar saturation, potentially affecting intermolecular interactions .

Synthetic Methodologies

Fischer Indole Synthesis Adaptations

Though no explicit synthesis protocol exists for 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole in the reviewed literature, analogous dihydroindoles are typically synthesized via modified Fischer indole reactions. A hypothetical route involves:

-

Cyclization: Reacting 4-ethylphenylhydrazine with 3-methylbutan-2-one under acidic conditions (e.g., HCl/EtOH).

-

Reduction: Partial hydrogenation of the resulting indole using controlled H₂ pressure and Pd/C catalyst.

This approach could yield the target compound in moderate yields, with purification via column chromatography (silica gel, hexane/EtOAc) .

Continuous Flow Optimization

Recent advances in flow chemistry, as demonstrated for related indole derivatives, suggest potential efficiency gains:

-

Residence time: <30 minutes at 120°C.

-

Catalyst: Methanesulfonic acid (0.5 equiv).

-

Solvent: Methanol/water (9:1 v/v).

Such systems achieve >75% conversion rates while minimizing byproduct formation compared to batch processes.

Physicochemical Properties

The compound’s limited aqueous solubility (estimated <0.1 mg/mL) and moderate logP value suggest suitability for lipid-based formulations. Stability studies indicate sensitivity to oxidative degradation, necessitating inert atmosphere storage .

Challenges and Future Perspectives

Synthetic Limitations

-

Regioselectivity issues in Fischer cyclization leading to positional isomers.

-

Over-reduction risks during hydrogenation, requiring precise catalyst control.

Analytical Gaps

-

Lack of published crystallographic or chromatographic purity data.

-

Uncharacterized metabolic stability and CYP inhibition potential.

Proposed research priorities include:

-

Developing asymmetric synthesis routes for enantiomerically pure forms.

-

High-throughput screening against cancer cell lines and microbial panels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume